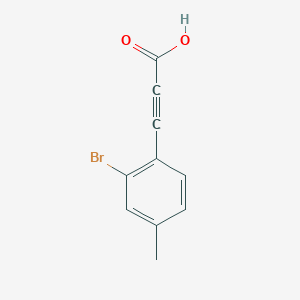

3-(2-Bromo-4-methylphenyl)propiolic acid

Description

3-(2-Bromo-4-methylphenyl)propiolic acid is an aryl-substituted propiolic acid derivative characterized by a phenyl ring bearing bromine at the 2-position and a methyl group at the 4-position, attached to a propiolic acid backbone (HC≡C–COOH). For instance, bromine substituents are known to enhance electrophilic aromatic substitution and transition-metal-catalyzed coupling reactions due to their electron-withdrawing nature, while methyl groups act as electron-donating substituents, influencing steric and electronic effects .

The compound’s molecular formula is likely C₁₀H₇BrO₂ (molecular weight ≈ 255.07 g/mol), inferred from structurally similar compounds like 3-(4-Bromophenyl)propiolic acid (C₉H₅BrO₂, MW 225.04) . Its synthesis would likely involve Sonogashira coupling or palladium-catalyzed reactions, as demonstrated for other arylpropiolic acids .

Properties

Molecular Formula |

C10H7BrO2 |

|---|---|

Molecular Weight |

239.06 g/mol |

IUPAC Name |

3-(2-bromo-4-methylphenyl)prop-2-ynoic acid |

InChI |

InChI=1S/C10H7BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,1H3,(H,12,13) |

InChI Key |

RGQSCKZAPDIYBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C#CC(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methylphenyl)propiolic acid typically involves the bromination of 4-methylphenylpropiolic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methylphenyl)propiolic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted phenylpropiolic acids .

Scientific Research Applications

3-(2-Bromo-4-methylphenyl)propiolic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: It can be used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.

Industry: It is used in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenyl)propiolic acid involves its reactivity with various chemical reagents. The bromine atom and the propiolic acid moiety play crucial roles in its chemical behavior, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and applications of 3-(2-Bromo-4-methylphenyl)propiolic acid depend critically on the interplay between its bromine (electron-withdrawing) and methyl (electron-donating) substituents. Below is a comparative analysis with key analogs:

Reaction Performance and Catalytic Utility

Electron-Donating vs. Withdrawing Groups :

- Electron-donating groups (e.g., -OCH₃, -CH₃) slightly improve yields in Pd-catalyzed couplings (e.g., 72% for 4-methoxy vs. 76% for 4-methyl) but may hinder oxidative addition in nickel-catalyzed reactions .

- Bromine substituents (electron-withdrawing) significantly enhance yields in nickel-catalyzed amidation (86–93% for bromo/chloro/fluoro analogs vs. 76% for methyl) due to improved electrophilicity .

Ortho-Substitution Effects :

Bromine at the 2-position (as in the target compound) is advantageous for transition-metal-catalyzed cross-couplings, as seen in bromophenylpropiolic acids . However, steric hindrance from the methyl group at the 4-position could modulate reactivity compared to para-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.